4,4,5,5-tetramethyl-2-{4H,6H,7H-thieno[3,2-c]pyran-2-yl}-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-tetramethyl-2-{4H,6H,7H-thieno[3,2-c]pyran-2-yl}-1,3,2-dioxaborolane: is a complex organic compound that features a boron atom within a dioxaborolane ring, fused with a thieno[3,2-c]pyran system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-{4H,6H,7H-thieno[3,2-c]pyran-2-yl}-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Dioxaborolane Ring: This step involves the reaction of pinacol with boron trihalides under controlled conditions to form the dioxaborolane ring.
Thieno[3,2-c]pyran Formation: The thieno[3,2-c]pyran moiety is synthesized through a series of cyclization reactions involving thiophene derivatives and suitable aldehydes or ketones.
Coupling Reaction: The final step involves coupling the dioxaborolane ring with the thieno[3,2-c]pyran system using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, organometallic reagents, and palladium catalysts.
Major Products Formed
Oxidation: Formation of boronic acids or esters.
Reduction: Formation of boron-containing alcohols or hydrocarbons.
Substitution: Formation of various boron-substituted organic compounds.
Scientific Research Applications
Chemistry
In chemistry, 4,4,5,5-tetramethyl-2-{4H,6H,7H-thieno[3,2-c]pyran-2-yl}-1,3,2-dioxaborolane is used as a reagent in organic synthesis, particularly in cross-coupling reactions like Suzuki-Miyaura coupling. It serves as a boron source for the formation of carbon-boron bonds, which are crucial in the synthesis of complex organic molecules .
Biology and Medicine
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and medicinal chemistry. It can be used in the design of boron-containing drugs that target specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable boron-carbon bonds makes it valuable in the development of new materials with enhanced properties .
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-2-{4H,6H,7H-thieno[3,2-c]pyran-2-yl}-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron center. The boron atom can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. This interaction can affect various biochemical pathways, making the compound useful in both therapeutic and industrial applications .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler analog without the thieno[3,2-c]pyran system.
4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane: Contains a p-tolyl group instead of the thieno[3,2-c]pyran system.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Features a pyridine ring with a fluorine substituent.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains a benzaldehyde group.
Uniqueness
The uniqueness of 4,4,5,5-tetramethyl-2-{4H,6H,7H-thieno[3,2-c]pyran-2-yl}-1,3,2-dioxaborolane lies in its fused thieno[3,2-c]pyran system, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological or chemical targets .
Properties
Molecular Formula |
C13H19BO3S |
---|---|
Molecular Weight |
266.2 g/mol |
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyran |
InChI |
InChI=1S/C13H19BO3S/c1-12(2)13(3,4)17-14(16-12)11-7-9-8-15-6-5-10(9)18-11/h7H,5-6,8H2,1-4H3 |
InChI Key |
HQHRISYJJFPHQD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)CCOC3 |
Origin of Product |
United States |
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